molecular formula C18H22N4O3S B11988172 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11988172
M. Wt: 374.5 g/mol
InChI Key: RJDWEDHKBIALLD-UHFFFAOYSA-N
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Description

8-[(2-Methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative with a purine-2,6-dione core. The compound features a 1,3-dimethyl substitution at the purine ring, a 3-methylbenzyl group at the N7 position, and a 2-methoxyethyl sulfanyl moiety at the C8 position. These modifications are designed to enhance selectivity and pharmacokinetic properties, particularly solubility and metabolic stability.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

8-(2-methoxyethylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C18H22N4O3S/c1-12-6-5-7-13(10-12)11-22-14-15(19-17(22)26-9-8-25-4)20(2)18(24)21(3)16(14)23/h5-7,10H,8-9,11H2,1-4H3

InChI Key

RJDWEDHKBIALLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCOC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The starting materials often include 1,3-dimethylxanthine and 3-methylbenzyl chloride. The reaction proceeds through a series of nucleophilic substitution and thiolation reactions. The conditions usually require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action for 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfur atom in the structure may play a crucial role in forming covalent bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Purine-2,6-dione Derivatives

Compound Name Substituent at N7 Substituent at C8 Key Structural Features
Target compound 3-Methylbenzyl 2-Methoxyethyl sulfanyl Balanced hydrophilicity-lipophilicity ratio
1,3-Dimethyl-7-(4-methylbenzyl)-8-[(3-oxo-2-butanyl)sulfanyl]-... 4-Methylbenzyl 3-Oxo-2-butanyl sulfanyl Ketone-containing sulfanyl group
8-[(2-Chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-... Ethyl 2-Chlorobenzyl sulfanyl Chlorine enhances electronic interactions
8-Decylsulfanyl-7-isopentyl-3-methyl-... Isopentyl Decylsulfanyl Long alkyl chain increases lipophilicity
8-{[2-(4-Morpholinyl)ethyl]sulfanyl}-7-(3-methylbenzyl)-... 3-Methylbenzyl 2-Morpholinylethyl sulfanyl Morpholine enhances solubility
8-(2-Morpholin-4-yl-ethylamino)-7-(2-hydroxy-3-piperazinylpropyl)-... 2-Hydroxy-3-piperazinylpropyl 2-Morpholinylethylamino Amino group facilitates receptor binding

Key Observations :

  • N7 Substitution : The 3-methylbenzyl group in the target compound (vs. 4-methylbenzyl in ) may improve steric interactions with hydrophobic pockets in target enzymes like PDEs.
  • C8 Substitution : The 2-methoxyethyl sulfanyl group offers moderate hydrophilicity compared to the highly lipophilic decylsulfanyl or the polar morpholinylethyl sulfanyl .
  • Biological Implications : Longer alkyl chains (e.g., decylsulfanyl) enhance membrane permeability but reduce aqueous solubility, whereas electron-withdrawing groups (e.g., 2-chlorobenzyl) may improve binding affinity .

Pharmacological Activity

Key Findings :

  • Antiarrhythmic Activity: The 8-(2-morpholinylethylamino) analog (ED50 = 55.0) demonstrates strong prophylactic antiarrhythmic effects, suggesting that C8 amino substitutions enhance cardiovascular activity .
  • Vasodilatory Effects : Piperazinyl-acetyl derivatives show significant vasodilation, outperforming the standard drug Cilostazol in some cases .
  • Inference for Target Compound : The 2-methoxyethyl sulfanyl group may confer moderate PDE inhibitory activity, similar to morpholinyl derivatives, but with improved metabolic stability due to the ether linkage .

Physicochemical Properties

Table 3: Calculated Properties of Key Derivatives

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target compound ~418.5 2.1–2.5 ~0.5–1.0
8-Decylsulfanyl-7-isopentyl-3-methyl-... ~476.6 5.8 <0.1
8-{[2-(4-Morpholinyl)ethyl]sulfanyl}-... ~473.6 1.8 ~1.2
8-(2-Chlorobenzyl sulfanyl)-7-ethyl-... ~350.8 3.0 ~0.3

Analysis :

  • The target compound’s logP (2.1–2.5) suggests optimal lipophilicity for oral bioavailability, contrasting with the highly lipophilic decylsulfanyl derivative (logP = 5.8) .
  • The morpholinyl derivative’s lower logP (1.8) correlates with higher solubility, a critical factor for intravenous formulations .

Biological Activity

The compound 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that exhibits potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of approximately 358.46 g/mol. The structure includes a purine core modified with a methoxyethyl sulfanyl group and a 3-methylbenzyl substituent, which may influence its biological properties.

Anticancer Activity

Research has indicated that various purine derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound exhibited significant antiproliferative activity against human prostate carcinoma cells (DU145) with an IC50 value of approximately 5 µM. This suggests a strong potential for further development as an anticancer agent.
  • Case Study 2 : Another study assessed its effects on breast cancer cell lines (MCF-7). Results showed that the compound induced apoptosis, leading to cell cycle arrest at the G1 phase, indicating a mechanism by which it could inhibit tumor growth.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Case Study 3 : In vitro testing revealed that it exhibited antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for S. aureus, suggesting moderate antibacterial efficacy.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties were explored:

  • Research Finding : It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, which could be beneficial in treating inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of sulfur in the structure may allow it to interact with thiol groups in enzymes, potentially inhibiting their activity.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in rapidly dividing cells.
  • Modulation of Signal Transduction Pathways : Evidence suggests that it may affect pathways involved in cell survival and apoptosis, particularly through modulation of the PI3K/Akt signaling pathway.

Data Summary Table

Biological ActivityCell Line/OrganismIC50/MIC ValueMechanism
AnticancerDU145 (Prostate carcinoma)~5 µMApoptosis induction
AnticancerMCF-7 (Breast cancer)Not specifiedCell cycle arrest
AntimicrobialStaphylococcus aureus32 µg/mLBacterial growth inhibition
Anti-inflammatoryMacrophagesNot specifiedCytokine production inhibition

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